molecular formula C18H17FN2 B10981754 2-[(E)-2-(4-fluorophenyl)ethenyl]-1-propyl-1H-benzimidazole

2-[(E)-2-(4-fluorophenyl)ethenyl]-1-propyl-1H-benzimidazole

Cat. No.: B10981754
M. Wt: 280.3 g/mol
InChI Key: OVWJNCPHTYEIAL-FMIVXFBMSA-N
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Description

2-[(E)-2-(4-fluorophenyl)ethenyl]-1-propyl-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound features a benzimidazole core with a propyl group at the 1-position and a 2-[(E)-2-(4-fluorophenyl)ethenyl] substituent at the 2-position. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-fluorophenyl)ethenyl]-1-propyl-1H-benzimidazole can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the benzimidazole core: This can be done by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the propyl group: The benzimidazole core can be alkylated at the 1-position using propyl halides in the presence of a base such as potassium carbonate.

    Addition of the 2-[(E)-2-(4-fluorophenyl)ethenyl] group: This step involves a Heck reaction where the benzimidazole derivative is coupled with 4-fluorostyrene in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. The choice of solvents, catalysts, and purification methods would also be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-fluorophenyl)ethenyl]-1-propyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding reduced benzimidazole derivatives.

    Substitution: Introduction of nitro or halogen groups on the benzimidazole ring.

Scientific Research Applications

2-[(E)-2-(4-fluorophenyl)ethenyl]-1-propyl-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-fluorophenyl)ethenyl]-1-propyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzimidazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(4-fluorophenyl)ethenyl]-1-propyl-1H-benzimidazole is unique due to the presence of the propyl group at the 1-position, which can influence its chemical reactivity and biological activity. The 4-fluorophenyl group also contributes to its distinct properties, such as increased lipophilicity and potential interactions with biological targets.

Properties

Molecular Formula

C18H17FN2

Molecular Weight

280.3 g/mol

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-1-propylbenzimidazole

InChI

InChI=1S/C18H17FN2/c1-2-13-21-17-6-4-3-5-16(17)20-18(21)12-9-14-7-10-15(19)11-8-14/h3-12H,2,13H2,1H3/b12-9+

InChI Key

OVWJNCPHTYEIAL-FMIVXFBMSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)F

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)F

Origin of Product

United States

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